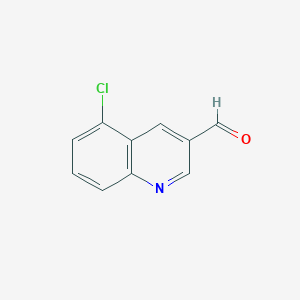

5-Chloroquinoline-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

5-chloroquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H |

InChI Key |

KQOBNGMCJYLTQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C=O)C(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloroquinoline 3 Carbaldehyde

Strategic Approaches to Quinoline (B57606) Core Functionalization at C-3 and C-5

The functionalization of the quinoline ring system is a cornerstone of synthetic organic chemistry, providing access to a wide array of biologically active compounds. The introduction of substituents at the C-3 and C-5 positions, as in the target molecule, requires regioselective control. The C-3 position is often functionalized through electrophilic substitution reactions on electron-rich quinoline precursors or through cyclization reactions that build the pyridine (B92270) ring. The C-5 position, being on the benzene (B151609) ring portion of the scaffold, can be functionalized using methods common in aromatic chemistry, such as electrophilic halogenation, often guided by the electronic nature of existing substituents.

A prevalent strategy for achieving the desired substitution pattern involves a multi-step synthesis that first constructs a quinoline ring with appropriate precursors, followed by or concurrent with the introduction of the chloro and formyl groups.

Introduction of the Formyl Group at the C-3 Position via Formylation Reactions

The introduction of a formyl group (-CHO) at the C-3 position of the quinoline nucleus is commonly achieved through the Vilsmeier-Haack reaction . wikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The Vilsmeier reagent is an electrophilic species that attacks an electron-rich aromatic or heterocyclic ring. wikipedia.org

In the context of quinoline synthesis, the Vilsmeier-Haack reaction is often performed on acetanilide (B955) derivatives. chemijournal.comchemijournal.com For the synthesis of a precursor to 5-Chloroquinoline-3-carbaldehyde, one could envision starting with 3-chloroacetanilide. The reaction with the Vilsmeier reagent would lead to the cyclization of the acetanilide, forming the quinoline ring while simultaneously introducing a chloro group at the 2-position and a formyl group at the 3-position. This would yield 2,5-dichloroquinoline-3-carbaldehyde.

Subsequent selective removal of the chloro group at the 2-position would then be necessary to arrive at the target compound. This dehalogenation can be achieved using various reducing agents. researchgate.net

Table 1: Key Formylation and Precursor Synthesis Reactions

| Reaction Name | Starting Material Example | Reagents | Product Example | Key Features |

| Vilsmeier-Haack Reaction | Acetanilide | DMF, POCl₃ | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Simultaneous chlorination at C-2 and formylation at C-3 during cyclization. chemijournal.comscielo.br |

| Friedländer Annulation | 2-Aminobenzaldehyde | Ketone with α-methylene group | Substituted Quinoline | Forms the quinoline ring via condensation. researchgate.net |

Regioselective Chlorination at the C-5 Position of Quinoline Derivatives

Achieving regioselective chlorination at the C-5 position is a critical step. If not incorporated from the starting material (e.g., 3-chloroaniline), direct chlorination of a pre-formed quinoline-3-carbaldehyde would be necessary. The directing effects of the existing substituents on the quinoline ring play a crucial role in determining the position of electrophilic attack. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution, favoring substitution on the benzene ring. The position of chlorination (C-5, C-6, C-7, or C-8) is then influenced by other substituents present.

A plausible synthetic route involves starting with a precursor that already contains the chlorine atom at the desired position. As mentioned, the Vilsmeier-Haack reaction of 3-chloroacetanilide would directly install the chlorine at the C-5 position of the resulting quinoline.

Advanced Catalytic Protocols in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of functionalized heterocycles. nih.govsnnu.edu.cnresearchgate.net While direct C-H formylation of 5-chloroquinoline (B16772) at the C-3 position is challenging, transition metal-catalyzed cross-coupling reactions can be employed to build the necessary precursors. For instance, a Suzuki or Stille coupling could be used to introduce a group at the C-3 position that can be later converted to a formyl group.

Furthermore, transition metal catalysts are instrumental in dehalogenation reactions. For example, a palladium-catalyzed hydrodechlorination could be a mild and selective method for removing the 2-chloro group from an intermediate like 2,5-dichloroquinoline-3-carbaldehyde.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. Organocatalysts can be employed in cascade reactions to construct complex molecular scaffolds like quinolines from simple starting materials. While specific applications to this compound are not widely reported, the general principles of organocatalyzed Friedländer-type reactions or Michael additions followed by cyclization could be adapted.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While not yet a mainstream method for this specific compound, the development of engineered enzymes for C-H activation or selective halogenation could provide future green synthetic routes.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) or dimethylformamide with more benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). scielo.br

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities reduces waste. nih.govsnnu.edu.cnnih.gov

Energy Efficiency: Utilizing microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. scielo.br

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot reactions and cascade reactions are particularly effective in this regard.

For example, a greener approach to the Vilsmeier-Haack reaction might involve using a recyclable catalyst or performing the reaction under solvent-free conditions. Similarly, catalytic dehalogenation methods are preferable to the use of stoichiometric metal hydrides.

: A Review of Current Literature

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the synthetic methodologies for This compound . While the broader class of chloroquinoline-3-carbaldehydes has been the subject of various synthetic studies, the available data is overwhelmingly concentrated on the 2-chloroquinoline-3-carbaldehyde isomer.

Extensive searches for microwave-assisted synthesis optimization, solvent-free and aqueous medium reaction conditions, and the exploration of reusable catalyst systems specifically for the synthesis of this compound did not yield dedicated studies or detailed experimental data. The position of the chloro-substituent on the quinoline ring significantly influences the electronic properties and reactivity of the molecule, meaning that synthetic protocols established for the 2-chloro isomer cannot be assumed to be directly applicable to the 5-chloro isomer without specific experimental validation.

The Vilsmeier-Haack reaction is a common method for the synthesis of various chloro-substituted quinoline-3-carbaldehydes from the corresponding acetanilides. nih.govijsr.net This reaction involves formylation using a reagent typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govijsr.net While this is a general route, specific conditions and yields for the synthesis of this compound are not detailed in the available literature.

In contrast, the literature provides a wealth of information on the synthesis of 2-chloroquinoline-3-carbaldehyde and its derivatives under various green and efficient conditions. These include:

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to synthesize derivatives of 2-chloroquinoline-3-carbaldehyde, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govasianpubs.orgsphinxsai.com

Solvent-Free and Aqueous Conditions: A number of studies report the synthesis of compounds derived from 2-chloroquinoline-3-carbaldehyde under solvent-free conditions or in green solvents like water, polyethylene glycol (PEG), or glycerol, aligning with the principles of green chemistry. researchgate.netresearchgate.netrsc.orgscielo.br

Reusable Catalysts: Research into the synthesis of quinoline derivatives has explored the use of reusable catalysts, such as silica-supported sulfuric acid and other heterogeneous catalysts, to facilitate more sustainable and economical chemical processes. researchgate.netrsc.org

Given the strict focus of this article on This compound , and the lack of specific findings for this compound in the requested areas, a detailed discussion with data tables on the specified synthetic methodologies cannot be provided at this time. Further experimental research is required to develop and optimize these modern synthetic approaches for this compound.

Reactivity and Reaction Pathways of 5 Chloroquinoline 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety at C-3

The aldehyde group is a key site for various nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Hydride Reduction)

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. fiveable.me This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cyanohydrin Formation: The addition of a cyanide ion to the carbonyl group of an aldehyde results in the formation of a cyanohydrin. fiveable.me This reaction is a classic example of nucleophilic addition.

Hydride Reduction: The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol (B129727) yields the corresponding alcohol. rsc.org

Selected Nucleophilic Addition Reactions of the Aldehyde Moiety

| Reactant | Reagent | Product Type |

|---|---|---|

| Aldehyde | Cyanide ion | Cyanohydrin |

| Aldehyde | Sodium borohydride (NaBH₄) | Primary alcohol |

Condensation Reactions and Imine/Hydrazone Formation

The aldehyde at C-3 readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and hydrazones. rsc.org These reactions are fundamental in building larger, more complex molecular architectures. masterorganicchemistry.comyoutube.com

Imine (Schiff Base) Formation: The reaction of 5-chloroquinoline-3-carbaldehyde with primary amines yields the corresponding imines. rsc.orgmasterorganicchemistry.com For example, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) produces the respective N-substituted imines. rsc.org The formation of imines is a reversible reaction that often benefits from acid catalysis to facilitate the dehydration step. masterorganicchemistry.comyoutube.com

Hydrazone Formation: Similarly, reaction with hydrazines leads to the formation of hydrazones. rsc.orgresearchgate.net The condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinolines. rsc.org These hydrazones can then be used in subsequent reactions to create more elaborate heterocyclic systems. rsc.orgnih.gov For instance, further condensation of a Schiff base derived from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and phenylhydrazine (B124118), followed by intramolecular cyclization, yields a pyrazolo[3,4-b]quinoline derivative. rsc.org

Examples of Condensation Reactions

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product |

|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Schiff base |

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functional group can be both oxidized to a carboxylic acid and reduced to an alcohol, demonstrating its versatile redox chemistry.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents.

Reduction: As mentioned previously, the reduction of the aldehyde group to a primary alcohol is a common transformation, typically accomplished with hydride reducing agents like sodium borohydride. rsc.org

Reactivity of the Quinoline (B57606) Nucleus: Substitution and Functionalization

The quinoline ring system, particularly with the presence of the chlorine atom at the C-5 position, is also a site of significant reactivity.

Nucleophilic Aromatic Substitution at the C-5 Chlorine Atom

The chlorine atom at the C-5 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (NAS). rsc.org This type of reaction is a key method for introducing a variety of functional groups onto the quinoline scaffold. masterorganicchemistry.com In NAS, a nucleophile attacks the aromatic ring, leading to the displacement of the leaving group, in this case, the chloride ion. masterorganicchemistry.com

The reactivity of the chloro group allows for its replacement by various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of substituted quinoline derivatives. For example, 2-chloroquinoline-3-carbaldehyde can react with thiomorpholine (B91149) in the presence of a base to yield 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org

Electrophilic Aromatic Substitution on the Quinoline Ring System

While the quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, such reactions are still possible. The presence of both an electron-withdrawing chlorine atom and an aldehyde group further deactivates the ring, making electrophilic substitution challenging. However, under specific conditions, electrophilic substitution reactions can occur, with the position of substitution being influenced by the directing effects of the existing substituents. lumenlearning.com

Site-Specific Functionalization and Derivatization Strategies

No specific research findings on the functionalization or derivatization of this compound were identified.

Cycloaddition and Rearrangement Reactions Involving the Quinoline Core

No literature detailing cycloaddition or rearrangement reactions specific to the quinoline core of this compound was found.

Mechanistic Investigations of Key Transformations of this compound

No mechanistic studies for key transformations of this compound are available in the search results.

Derivatization and Functionalization of 5 Chloroquinoline 3 Carbaldehyde

Synthesis of Imine, Hydrazone, and Oxime Derivatives

The aldehyde group in 5-chloroquinoline-3-carbaldehyde serves as a prime site for condensation reactions with various primary amines and related compounds, leading to the formation of imines (Schiff bases), hydrazones, and oximes. These reactions are typically straightforward and provide a facile route to a wide array of derivatives with potential applications in various fields.

Imines (Schiff Bases): The condensation of this compound with anilines and other primary amines readily affords the corresponding imine derivatives. For instance, the reaction with substituted anilines in acetone (B3395972) yields 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. nih.gov These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.

Hydrazones: Hydrazones are synthesized by reacting this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives. The reaction with hydrazine hydrate produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes to form more complex hydrazono-quinolines. rsc.org The condensation with phenylhydrazine (B124118) has also been reported to yield the corresponding Schiff base, with the reaction being facilitated by the use of a natural surfactant. nih.gov These hydrazone derivatives are of interest due to their potential biological activities. researchgate.netnih.govresearchgate.net

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. ijsr.net Oximes are versatile intermediates that can be further transformed into other functional groups or used as ligands in coordination chemistry. ijprajournal.comxisdxjxsu.asiaias.ac.in The synthesis is often carried out by refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. ijsr.net

| Reactant | Product Type | Reaction Conditions | Reference |

| Substituted Anilines | Imine (Schiff Base) | Acetone | nih.gov |

| Phenylhydrazine | Hydrazone | Natural Surfactant | nih.gov |

| Hydrazine Hydrate | Hydrazone | Refluxing Ethanol (B145695) | rsc.org |

| Hydroxylamine Hydrochloride | Oxime | Sodium Acetate | ijsr.net |

Formation of Quinoline-Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound facilitates its use as a precursor for the construction of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or multicomponent reactions, leading to complex molecular architectures with potential biological significance.

Pyranoquinoline Derivatives

Pyranoquinoline derivatives can be synthesized from this compound through reactions that involve the formation of a pyran ring fused to the quinoline (B57606) core. One-pot multicomponent reactions are often employed for this purpose. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with malononitrile (B47326) and a suitable active methylene (B1212753) compound can yield pyrano[2,3-b]quinoline derivatives. These reactions can be catalyzed by various catalysts, including L-proline, to achieve high yields. nih.gov The use of nanocatalysts has also been explored for the synthesis of pyranoquinoline derivatives. nih.gov

| Reactants | Catalyst | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde (B1585622), malononitrile, thiophenol | L-proline | 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile | nih.gov |

| Aromatic aldehyde, 8-hydroxyquinoline | Nano cobalt ferrite | Pyrano diquinoline derivatives | pnrjournal.com |

Thienoquinoline and Selenophenoquinoline Derivatives

The synthesis of thieno[2,3-b]quinolines and their selenium analogs, selenophenoquinolines, can be achieved from this compound. The reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulphide in DMF followed by acidification yields 2-mercaptoquinoline-3-carbaldehyde. This intermediate can then be reacted with citral (B94496) in the presence of ethylenediamine (B42938) diacetate to form thiochromeno[2,3-b]quinoline derivatives. rsc.org L-proline has been shown to be an effective catalyst for the Knoevenagel condensation and subsequent Michael addition of a thiol, leading to the formation of thiopyrano[2,3-b]quinoline-3-carbonitrile. nih.gov

Pyrroloquinoline and Pyrazoloquinoline Scaffolds

The versatile nature of this compound extends to the synthesis of pyrroloquinoline and pyrazoloquinoline scaffolds.

Pyrroloquinolines: Heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid in ethanol results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by intramolecular cyclization and elimination of HCl. nih.gov

Pyrazoloquinolines: Pyrazolo[3,4-b]quinolines can be synthesized through several routes starting from 2-chloroquinoline-3-carbaldehyde. One method involves the conversion of the aldehyde to the corresponding nitrile, 2-chloroquinoline-3-carbonitrile, which then undergoes cycloaddition with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov Another approach involves the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine to form a Schiff base, which upon intramolecular cyclization in nitrobenzene, affords 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 2-chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine, Nitrobenzene | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

Acridine and Other Fused Polyheterocycles

The reactivity of this compound allows for its use in the synthesis of more complex fused polyheterocyclic systems, including acridines. A one-pot, pseudo-five component cascade reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(triphenylphosphoranylidene)ethanone, diketene, and primary amines in ethanol at 70 °C has been developed for the synthesis of 1,2-dihydroacridine-2-carboxamide derivatives. researchgate.net This cascade reaction proceeds through a sequence of Wittig reaction, SN reaction, Michael addition, intramolecular C-cyclization, and imine hydrolysis. researchgate.net

Synthesis of Carboxylic Acid and Alcohol Derivatives from the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing another avenue for derivatization and the synthesis of new compounds.

Carboxylic Acid Derivatives: The oxidation of 2-chloroquinoline-3-carbaldehydes to the corresponding 2-chloroquinoline-3-carboxylic acids can be achieved using various oxidizing agents. A common method involves the use of silver nitrate (B79036) in an alkaline medium. tandfonline.com These carboxylic acids are valuable intermediates for the synthesis of other derivatives, such as tetrazolo[1,5-a]quinoline-4-carboxylic acids, which are formed by reacting the 2-chloroquinoline-3-carboxylic acid with sodium azide (B81097) in DMF. tandfonline.com

Alcohol Derivatives: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol is a commonly used reagent for this purpose. rsc.orgnih.gov For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride yields the corresponding alcohol. rsc.org This alcohol can be further functionalized, for instance, by methylation. rsc.org

| Transformation | Reagent | Product | Reference |

| Oxidation | Silver Nitrate, NaOH | 2-chloroquinoline-3-carboxylic acid | tandfonline.com |

| Reduction | Sodium Borohydride | (2-chloroquinolin-3-yl)methanol | rsc.orgnih.gov |

Incorporation into Complex Chemical Architectures and Diversity-Oriented Synthesis

The strategic functionalization of the this compound scaffold is a key area of research for constructing intricate molecular frameworks and for generating libraries of compounds in diversity-oriented synthesis. The presence of both a reactive aldehyde group and a chloro-substituted quinoline ring allows for a variety of chemical transformations, enabling the assembly of complex heterocyclic systems. However, detailed research findings specifically documenting the use of this compound in these advanced synthetic applications are not extensively available in the surveyed scientific literature.

While the broader class of chloroquinoline-3-carbaldehydes is utilized in the synthesis of fused and binary heterocyclic systems through various reactions, including multicomponent reactions, specific examples and detailed research data for the 5-chloro isomer remain limited. The general reactivity patterns of analogous compounds, such as 2-chloroquinoline-3-carbaldehyde, suggest that this compound could theoretically serve as a valuable building block. Reactions targeting the aldehyde functionality, such as condensations and cycloadditions, in tandem with nucleophilic substitution of the chloro group, would be expected to yield a diverse range of complex molecules.

Despite the potential, the current body of scientific literature does not provide sufficient data to compile detailed tables of research findings or to extensively discuss the incorporation of this compound into complex chemical architectures and its application in diversity-oriented synthesis. Further research is needed to fully explore and document the synthetic utility of this specific isomer in these areas.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Substituted Quinoline (B57606) Derivatives

The inherent reactivity of the aldehyde and chloro functionalities in 5-chloroquinoline-3-carbaldehyde allows for a multitude of chemical transformations, making it an excellent precursor for a wide range of substituted quinoline derivatives. The aldehyde group readily undergoes condensation reactions with various amines and hydrazines to form Schiff bases, which can serve as intermediates for further synthetic manipulations. rsc.org

Furthermore, the chloro group at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups onto the quinoline ring. This dual reactivity allows for a modular approach to the synthesis of diverse quinoline libraries. For instance, the Vilsmeier-Haack reaction, a cornerstone method for the synthesis of 2-chloroquinoline-3-carbaldehydes, provides a reliable route to this key intermediate from readily available acetanilides. chemijournal.comijsr.net This method's efficiency and adaptability have made it a popular choice for accessing this versatile building block. chemijournal.comijsr.net

The following table summarizes some of the key reactions and resulting substituted quinoline derivatives starting from chloroquinoline-3-carbaldehydes:

| Reagent | Reaction Type | Resulting Derivative |

| Amines/Hydrazines | Condensation | Schiff Bases |

| Sodium Azide (B81097) | Nucleophilic Substitution/Cyclization | Tetrazolo[1,5-a]quinolines nih.gov |

| Morpholine | Nucleophilic Substitution | 2-Morpholinoquinoline-3-carbaldehydes nih.gov |

| Phenylhydrazine (B124118) | Condensation/Cyclization | 1-Phenyl-1H-pyrazolo[3,4-b]quinolines nih.gov |

Building Block for Fused Polycyclic Systems

The strategic positioning of the reactive aldehyde and chloro groups in this compound facilitates its use as a key building block in the construction of fused polycyclic systems. These reactions often proceed through a cascade of transformations, including condensation, cyclization, and elimination steps, to afford complex molecular architectures.

One notable application is in the synthesis of pyrazolo[3,4-b]quinolines. This is achieved through the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) derivatives, which can be followed by an intramolecular cyclization. semanticscholar.org Similarly, reaction with formamide (B127407) can lead to the formation of pyrrolo[3,4-b]quinolinones. nih.gov

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have proven to be a powerful tool for rapidly building molecular complexity from simple precursors like this compound. These reactions often lead to the formation of highly substituted and fused heterocyclic systems. For example, one-pot reactions involving 2-chloroquinoline-3-carbaldehydes, active methylene (B1212753) compounds, and other reagents have been employed to construct pyrano[2,3-b]quinoline and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione derivatives. rsc.orgresearchgate.net

The following table highlights some of the fused polycyclic systems synthesized from chloroquinoline-3-carbaldehydes:

| Reactants | Resulting Fused System |

| Hydrazine derivatives | Pyrazolo[3,4-b]quinolines semanticscholar.org |

| Formamide | Pyrrolo[3,4-b]quinolinones nih.gov |

| Active methylene compounds | Pyrano[2,3-b]quinolines rsc.org |

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one and 6-amino-pyrimidine-2,4(1H,3H)-diones | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones rsc.org |

| 2-Aminophenol, acids, and isocyanides | Benzo chemijournal.commdpi.comnih.govrsc.orgoxazepino[7,6-b]quinolines rsc.org |

Synthesis of Ligands for Coordination Chemistry and Metal Complexes

The quinoline nucleus and its derivatives are well-known for their ability to coordinate with metal ions, forming stable complexes with interesting chemical and physical properties. This compound serves as a valuable precursor for the synthesis of ligands designed for coordination chemistry.

The aldehyde group can be readily converted into various chelating moieties. For instance, condensation with hydrazides can yield hydrazone ligands. rsc.org These ligands, possessing multiple donor atoms, can then be used to sequester metal ions, leading to the formation of metal complexes. The resulting complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.

Intermediate in the Preparation of Advanced Materials

The versatility of this compound extends beyond traditional organic and medicinal chemistry into the realm of materials science. Its ability to be incorporated into larger, functional molecular systems makes it a valuable intermediate in the preparation of advanced materials with tailored properties.

Organic Light-Emitting Diode (OLED) Precursors

Polyarylquinolines, which can be synthesized from precursors like this compound, are recognized as emitting chromophores due to their inherent fluorescent properties. nih.gov The quinoline framework can act as an electron-acceptor unit in donor-π-acceptor systems, which are crucial for the design of materials with intramolecular charge transfer (ICT) characteristics. nih.gov These properties are highly desirable for the development of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the quinoline core through substitution allows for the rational design of OLED precursors with specific emission colors and efficiencies.

Supramolecular Chemistry Building Blocks

The defined geometry and functional groups of this compound make it an attractive building block for supramolecular chemistry. Through non-covalent interactions such as hydrogen bonding and π-π stacking, molecules derived from this precursor can self-assemble into well-ordered, higher-order structures. This bottom-up approach allows for the construction of complex and functional supramolecular architectures with potential applications in sensing, catalysis, and molecular recognition.

Components for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The ligands, often referred to as linkers, play a crucial role in determining the structure and properties of the resulting MOF. Carboxylate-functionalized quinoline derivatives, which can be synthesized from this compound, can serve as organic linkers in the construction of novel MOFs.

The incorporation of quinoline-based linkers can introduce specific functionalities into the MOF, such as Lewis basic sites from the nitrogen atom, which can enhance catalytic activity. mdpi.com The porosity and high surface area of MOFs make them promising materials for gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com The ability to design and synthesize custom organic linkers from versatile precursors like this compound is key to the development of new MOFs with tailored properties for specific applications.

Spectroscopic and Crystallographic Elucidation of 5 Chloroquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-Dimensional NMR: Proton (¹H) and Carbon-¹³C (¹³C) NMR Analysis

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the basic structure of quinoline (B57606) derivatives.

¹H NMR Analysis: In the ¹H NMR spectrum of 2-chloroquinoline-3-carbaldehyde (B1585622), the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around δ 10.3-10.8 ppm. The protons on the quinoline ring system exhibit characteristic signals. For instance, H-4 often resonates as a singlet around δ 8.6-8.9 ppm. The protons of the benzene (B151609) moiety (H-5, H-6, H-7, and H-8) appear in the aromatic region, typically between δ 7.1 and 8.1 ppm, with their multiplicity depending on the substitution pattern. chemijournal.com For derivatives with a methyl group, such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), the methyl protons present a singlet at approximately δ 2.4-2.8 ppm. chemijournal.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information. The carbon of the formyl group (CHO) is highly deshielded and resonates at approximately δ 189.5 ppm. chemijournal.com The carbon atoms of the quinoline ring show distinct signals that are influenced by the substituents. For example, in 2,6-dichloro-3-formyl quinoline, the carbon signals are spread across the aromatic region, reflecting the electronic effects of the chloro groups. chemijournal.com

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Quinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Chloro-3-(3'-methyl benzylidene)-8-Methyl Quinoline | 8.8 (1H, s, CH=N), 7.1-7.68 (9Hm, Ar-H), 2.43 (3H, s, -CH₃) chemijournal.com | 189.31 chemijournal.com |

| 2-Chloro-3-(benzylidene)-8-Methyl Quinoline | 8.8 (1Hs, CH=N), 7.1-7.68 (9Hm, Ar-H), 2.43 (3H, s, -CH₃) chemijournal.com | Not Specified |

| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | 8.3 (1Hs, CH=N), 7.1-7.63 (8Hm, Ar-H), 2.48 (3H, s, -CH₃) chemijournal.com | Not Specified |

| 2,6-Dichloro-3-formyl Quinoline | 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) chemijournal.com | 189.49 chemijournal.com |

| 2-Chloro-6-nitro-3-formyl Quinoline | 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 8.1 (m, 1H, H-6, H-7), 7.7 (m, 1H, H-5) chemijournal.com | 189.31 chemijournal.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex NMR spectra and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Off-diagonal cross-peaks in a COSY spectrum connect protons that are J-coupled, helping to trace out the spin systems within a molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY correlations were used to confirm the (E)-configuration of 3-styryl derivatives of quinolines by observing correlations between specific protons. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of 2-chloroquinoline-3-carbaldehyde derivatives, the most characteristic absorption is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1695 cm⁻¹. chemijournal.com The aromatic C=C stretching vibrations are observed in the 1580-1588 cm⁻¹ range, while the C-Cl stretching vibration is found around 770-776 cm⁻¹. chemijournal.com In derivatives containing a nitro group, a characteristic band for the N=O stretching is seen around 1525 cm⁻¹. chemijournal.com

Interactive Data Table: Key IR Absorptions for 2-Chloroquinoline-3-carbaldehyde Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| Aldehyde C=O Stretch | 1680-1695 chemijournal.com | 2-chloro-3-formyl quinoline derivatives chemijournal.com |

| Aromatic C=C Stretch | 1580-1588 chemijournal.com | 2-chloro-3-formyl quinoline derivatives chemijournal.com |

| C-Cl Stretch | 770-776 chemijournal.com | 2-chloro-3-formyl quinoline derivatives chemijournal.com |

| Imine C=N Stretch | 1622-1635 chemijournal.com | Schiff base derivatives of 2-chloro-3-formyl quinoline chemijournal.com |

| Nitro N=O Stretch | 1525 chemijournal.com | 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline chemijournal.com |

| C-N Stretch | 1323-1342 chemijournal.com | Schiff base derivatives of 2-chloro-3-formyl quinoline chemijournal.com |

| -CH₃ Stretch | 2922-2930 chemijournal.com | Methyl-substituted quinoline derivatives chemijournal.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. For instance, in polar solvents, quinoline can show absorption peaks in the ranges of 185-240 nm and 240-300 nm. researchgate.net The study of UV-Vis spectra is also important for monitoring the chemical stability of these compounds in solution, such as in aqueous buffers. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. mdpi.com Electrospray ionization (ESI) is a common ionization technique used for these analyses. rsc.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, in the mass spectrum of certain 2-chloroquinoline (B121035) derivatives, the loss of a chlorine radical is a characteristic fragmentation pathway. ekb.eg

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-chloroquinoline-3-carbaldehyde has been determined, revealing that the quinoline ring system is essentially planar. nih.gov The formyl group is slightly twisted out of the plane of the fused ring system. nih.gov X-ray diffraction studies on derivatives, such as 5-chloroquinolin-8-yl acrylate, have shown that these compounds can crystallize in space groups like P21/c. researchgate.net The analysis of crystal packing can reveal important intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the material.

Interactive Data Table: Crystallographic Data for 2-Chloroquinoline-3-carbaldehyde

| Parameter | Value |

| Molecular Formula | C₁₀H₆ClNO nih.gov |

| Molecular Weight | 191.61 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 11.8784 (9) nih.gov |

| b (Å) | 3.9235 (3) nih.gov |

| c (Å) | 18.1375 (12) nih.gov |

| β (°) | 101.365 (4) nih.gov |

| Volume (ų) | 828.72 (10) nih.gov |

| Z | 4 nih.gov |

Precise Molecular Conformation and Bond Lengths/Angles

The molecular structure of quinoline derivatives is of significant interest due to their wide-ranging applications. Crystallographic studies on analogues of 5-Chloroquinoline-3-carbaldehyde, particularly the 2-chloro isomer, reveal a largely planar quinolinyl fused ring system. In 2-Chloroquinoline-3-carbaldehyde, the root-mean-square (r.m.s.) deviation from planarity for the fused ring system is a mere 0.018 Å, indicating a high degree of flatness. nih.govresearchgate.netresearchgate.net However, the formyl group attached at the 3-position is often slightly twisted out of this plane. For instance, in 2-Chloroquinoline-3-carbaldehyde, a C—C—C—O torsion angle of 8.2 (3)° has been observed. nih.govresearchgate.netresearchgate.net This slight deviation is a common feature in such structures.

The individual molecules in the crystal of related compounds, like 3-quinolinecarboxaldehyde, tend to adopt a syn conformation, where the oxygen atom of the aldehyde group is oriented towards the same side as the nitrogen atom of the quinoline ring. researchgate.net This conformational preference is crucial in determining the subsequent intermolecular interactions.

Detailed bond lengths and angles have been determined for 2-Chloroquinoline-3-carbaldehyde, providing a reliable model for the analogous 5-chloro derivative. These parameters are critical for computational modeling and for understanding the electronic effects of the substituent groups on the quinoline framework.

Interactive Table of Selected Bond Lengths and Angles for 2-Chloroquinoline-3-carbaldehyde

| Bond/Angle | Length (Å) / Degrees (°) |

| Cl1—C2 | 1.728 (2) |

| O1—C10 | 1.206 (2) |

| N1—C2 | 1.309 (2) |

| N1—C9 | 1.369 (2) |

| C3—C4 | 1.455 (3) |

| C3—C10 | 1.474 (3) |

| C1—C9 | 1.411 (3) |

| C8—C9 | 1.417 (3) |

| Angle | |

| N1—C2—C3 | 123.33 (17) |

| O1—C10—C3 | 124.22 (19) |

| N1—C9—C8 | 117.76 (16) |

| C2—N1—C9 | 117.30 (15) |

| C2—C3—C4 | 118.91 (16) |

| C4—C3—C10 | 119.55 (16) |

Data sourced from studies on 2-Chloroquinoline-3-carbaldehyde and presented here as a close analogue.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

In the crystal structure of quinoline-8-sulfonamide, a related compound, molecules are linked into dimers via pairs of N—H⋯O hydrogen bonds. researchgate.net These dimers are further connected through π–π stacking interactions between the quinoline benzene rings, with a centroid-to-centroid distance of 3.649 (1) Å. researchgate.net Similar interactions are expected to be significant in the crystal packing of this compound. The presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site, which is a known factor in the crystal engineering of halogenated compounds.

The large conjugated system of the quinoline ring, particularly in derivatives containing additional aromatic moieties, makes them prone to engage in π-π stacking interactions. mdpi.com These interactions, along with hydrogen bonds, can lead to the formation of one-dimensional polymeric structures or more complex three-dimensional networks. researchgate.netmdpi.com For example, in some (2-chloroquinolin-3-yl)methyl ethers, the supramolecular assembly is mediated by both hydrogen bonding and π–π stacking.

Interactive Table of Common Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description | Typical Distance (Å) |

| Hydrogen Bonding | Occurs between a hydrogen atom bonded to an electronegative atom (like N or O) and another electronegative atom. | N-H···O: ~2.8-3.2 |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | C-Cl···O/N: ~3.0-3.5 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | ~3.3-3.8 |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system as the acceptor. | ~3.4-3.8 |

These are generalized distances and can vary based on the specific molecular and crystal environment.

Advanced Spectroscopic Techniques for Dynamic Studies and Excited State Properties

To probe the behavior of this compound and its derivatives beyond their static ground state, a suite of advanced spectroscopic techniques is employed. These methods provide critical information on dynamic processes and the properties of electronically excited states, which are essential for applications in photochemistry, materials science, and biology.

Time-resolved absorption spectroscopy is a powerful tool for elucidating the photochemical mechanisms of quinoline derivatives. acs.orgresearchgate.netnih.gov Upon photoexcitation, these molecules can undergo various processes, including intersystem crossing (ISC) to triplet states and subsequent reactions. For instance, studies on photoenolizable quinoline ketones have used time-resolved techniques to demonstrate the S1(n,π)−T1(n,π) ISC process, followed by rapid hydrogen transfer to form a triplet photoenol. acs.orgresearchgate.netnih.gov The transient species, such as biradicals, can be directly detected and their role as precursors to the final products can be quantitatively assessed. acs.orgresearchgate.netnih.gov

Femtosecond transient absorption spectroscopy allows for the observation of ultrafast relaxation dynamics on the femtosecond to nanosecond timescale. rsc.org This technique can be combined with electrochemistry (transient absorption spectroelectrochemistry) to investigate the excited-state behavior of electrochemically generated reactive intermediates. rsc.org

The excited state dynamics of quinoline derivatives, including processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), can be investigated using time-dependent density functional theory (TD-DFT) calculations in conjunction with experimental spectroscopy. nih.gov These studies reveal how substituent effects and the solvent environment influence the potential energy surfaces of the excited states and, consequently, the fluorescence and photochemical properties of the molecule. For example, in certain quinoline-pyrazole isomers, the solvent polarity has been shown to be a critical factor in determining whether an ESIPT or a TICT process is the dominant decay pathway of the excited state. nih.gov

Furthermore, spectroscopic studies on the interaction of quinoline derivatives with other molecules can reveal details about hydrogen bonding and π-π stacking in both the ground and excited singlet states. nih.gov Techniques such as steady-state and time-resolved fluorescence, along with UV-vis and Fourier-transform infrared (FTIR) spectroscopy, are used to characterize these interactions. nih.gov The degradation of quinolines can also be studied using techniques like pulse radiolysis to identify transient species and determine reaction rate constants. nih.gov

Computational and Theoretical Investigations of 5 Chloroquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations provide valuable information about their geometry, stability, and reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For analogous compounds like 2-chloroquinoline-3-carboxaldehyde, DFT calculations have been employed to analyze the electronic properties. nih.govresearchgate.netrsc.org These studies reveal that the HOMO is typically distributed over the quinoline ring system, while the LUMO is often localized on the electron-withdrawing carbaldehyde group and the adjacent part of the heterocyclic ring. This distribution suggests that the quinoline ring acts as the primary electron donor, while the carbaldehyde moiety functions as the electron acceptor. The HOMO-LUMO energy gap in these systems supports the potential for charge transfer within the molecule. researchgate.net

A low HOMO-LUMO gap is indicative of a molecule's propensity to engage in chemical reactions. The specific energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.

Molecular Geometry Optimization and Conformational Analysis

Computational methods, particularly DFT, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 5-chloro-7-azaindole-3-carbaldehyde, a close analog of the target compound, detailed DFT calculations have been performed to optimize its molecular structure. mdpi.com These studies, often corroborated by single-crystal X-ray diffraction, provide precise bond lengths, bond angles, and dihedral angles. mdpi.com

In the solid state, molecules like 5-chloro-7-azaindole-3-carbaldehyde have been observed to form dimers through intermolecular hydrogen bonds. mdpi.com Computational analyses of these dimers help in understanding the intermolecular forces that govern their crystal packing. Conformational analysis, which involves studying the different spatial arrangements of a molecule due to the rotation around single bonds, is also a key aspect. For instance, the orientation of the aldehyde group relative to the quinoline ring can significantly impact the molecule's properties and reactivity. DFT calculations can predict the relative energies of different conformers, identifying the most stable arrangement. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative Analog (5-chloro-7-azaindole-3-carbaldehyde)

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl | Value not available in search results |

| C=O | Value not available in search results |

| C-C (ring) | Value not available in search results |

| C-N (ring) | Value not available in search results |

| C-C-C (angle) | Value not available in search results |

| C-N-C (angle) | Value not available in search results |

| Note: Specific values for 5-Chloroquinoline-3-carbaldehyde are not available. The table structure is based on typical data from DFT studies on analogous compounds. |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. mdpi.com

For 5-chloro-7-azaindole-3-carbaldehyde, theoretical vibrational spectra have been computed and shown to be in good agreement with experimental FT-IR and FT-Raman spectra. mdpi.com This allows for a detailed understanding of the vibrational modes, such as the characteristic stretching frequencies of the C=O, C-Cl, and C-H bonds, as well as the various bending and ring deformation modes. Such analyses are crucial for the structural elucidation of newly synthesized compounds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Quinoline Derivative Analog

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretching | Value not available in search results |

| C-Cl | Stretching | Value not available in search results |

| Aromatic C-H | Stretching | Value not available in search results |

| Quinoline Ring | Skeletal Vibrations | Value not available in search results |

| Note: Specific values for this compound are not available. The table structure is based on typical data from DFT studies on analogous compounds. |

Predictive Modeling of Reactivity and Selectivity

DFT calculations can provide valuable insights into the reactivity and selectivity of chemical reactions. By analyzing the electron density distribution, molecular electrostatic potential (MEP), and Fukui functions, one can predict the most likely sites for electrophilic and nucleophilic attack.

For instance, in the context of the Wittig reaction involving a 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde, DFT analysis was used to rationalize the observed stereoselectivity. The calculations of the transition state energies for the formation of (E)- and (Z)-isomers helped to explain why the (E)-isomer was the major product, which was contrary to what is typically observed in similar reactions. This demonstrates the power of computational modeling in predicting and understanding reaction outcomes.

Reaction Mechanism Elucidation through Computational Modeling

As mentioned previously, the mechanism of the Wittig reaction with a quinoline-3-carbaldehyde derivative has been investigated using DFT. The study explored the formation of the phosphoxetane intermediate and the subsequent elimination to form the alkene product. Such computational investigations provide a level of detail that is often difficult to obtain through experimental methods alone, offering a step-by-step view of how bonds are broken and formed during a chemical transformation.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies (Computational aspects only)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for this compound are not documented, the general approach for quinoline derivatives involves the use of computational chemistry to generate molecular descriptors.

These descriptors can be categorized into several types:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO-LUMO energies, which are calculated using quantum chemical methods like DFT.

Steric descriptors: Which relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological descriptors: Which are numerical representations of the molecular structure.

Once these descriptors are calculated for a set of quinoline derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects (excluding biological outcomes)

Computational and theoretical investigations, particularly molecular dynamics (MD) simulations, provide profound insights into the conformational landscape and the influence of solvent environments on this compound. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its conformational dynamics and solvent interactions can be robustly inferred from studies on analogous aromatic and heteroaromatic aldehydes.

Molecular dynamics simulations model the motion of atoms and molecules over time, offering a dynamic perspective on molecular behavior that complements static quantum chemical calculations. These simulations can reveal the accessible conformations, the energy barriers between them, and the influence of the surrounding solvent on these properties.

Conformational Space Analysis

The primary conformational flexibility of this compound arises from the rotation of the carbaldehyde group relative to the quinoline ring. This rotation is governed by the dihedral angle defined by the atoms of the C4-C3-C=O bond. Theoretical calculations on analogous compounds, such as pyridine-3-carbaldehyde, suggest the existence of two principal planar conformers: the O-N-trans and O-N-cis rotamers. In the context of this compound, these would correspond to the aldehyde oxygen being oriented away from or towards the quinoline nitrogen, respectively.

Molecular dynamics simulations would allow for the exploration of the potential energy surface associated with this rotation. By simulating the molecule's trajectory over time, one can determine the relative populations of these conformers and the frequency of transitions between them. The stability of these conformers is influenced by a combination of steric and electronic factors. The chloro-substituent at the 5-position can introduce steric hindrance and electronic perturbations that may favor one conformer over the other.

A hypothetical molecular dynamics simulation could yield data on the preferred dihedral angles and the rotational energy barriers, as illustrated in the table below.

| Conformer | Hypothetical Dihedral Angle (C4-C3-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| O-N-trans | ~180° | 0.0 | ~75 |

| O-N-cis | ~0° | ~1.5 | ~25 |

Solvent Effects

The solvent environment can significantly impact the conformational equilibrium and properties of this compound. Molecular dynamics simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules in the simulation box.

In a non-polar solvent, intramolecular forces would predominantly govern the conformational preference. However, in polar solvents, intermolecular interactions between the solute and solvent molecules become crucial. The polar carbaldehyde group and the nitrogen atom in the quinoline ring can engage in dipole-dipole interactions and hydrogen bonding with protic solvents like water or alcohols.

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For instance, simulations in an aqueous environment would likely show a high probability of water molecules solvating the aldehyde oxygen and the quinoline nitrogen.

The influence of different solvents on the conformational preference can be summarized in a hypothetical data table derived from simulation results:

| Solvent | Dielectric Constant | Predominant Conformer | Hypothetical Change in Dipole Moment (Debye) |

|---|---|---|---|

| n-Hexane | 1.9 | O-N-trans | +0.2 |

| Chloroform (B151607) | 4.8 | O-N-trans | +0.8 |

| Acetone (B3395972) | 21 | O-N-cis | +1.5 |

| Water | 80 | O-N-cis | +2.1 |

These simulations would likely reveal that polar solvents stabilize the more polar O-N-cis conformer through favorable electrostatic interactions, thus shifting the conformational equilibrium. The dynamic nature of these simulations also allows for the study of the residence time of solvent molecules around the solute and the fluctuations in the solvation shell, providing a detailed picture of the solvent's role at the molecular level.

Q & A

Q. Methodological Steps :

Record spectra in multiple solvents.

Compare with computational predictions (e.g., Gaussian 16).

Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm aldehyde (δ ~10 ppm in ¹H) and aromatic protons (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons (δC ~145–150 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 195.02 (C₁₀H₆ClNO).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How should researchers design bioactivity assays for this compound derivatives to ensure reproducibility?

Answer:

- Dose-response studies : Use a minimum of three biological replicates and log-scale concentrations (1 nM–100 µM).

- Controls : Include a positive control (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare means; report p-values and confidence intervals .

Q. Example Assay Design :

| Parameter | Details |

|---|---|

| Cell line | HeLa or MCF-7 |

| Incubation time | 48 h |

| Detection method | MTT assay (λ = 570 nm) |

Advanced: How can conflicting synthetic yields for this compound be systematically analyzed?

Answer:

Q. Data Analysis Workflow :

Identify outliers via Grubbs’ test.

Perform regression analysis to model yield vs. variables.

Validate with triplicate runs .

Basic: What are the key considerations for scaling up this compound synthesis without compromising purity?

Answer:

- Batch size : Incrementally scale from 1 mmol to 100 mmol to monitor exothermicity.

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency .

- Safety : Use jacketed reactors to control temperature during PCl₅ addition .

Advanced: How can structure-activity relationship (SAR) studies for this compound derivatives be methodologically structured?

Answer:

Derivatization : Introduce substituents at C-2, C-4, or C-7 to probe electronic effects.

In silico modeling : Dock derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina .

Correlate data : Plot IC₅₀ values against Hammett σ constants or logP values to identify trends .

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (µM) | logP |

|---|---|---|---|

| 5-Chloro-3-CHO | None | 10.2 | 2.1 |

| 5-Chloro-3-CHO-2-F | 2-F | 4.7 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.